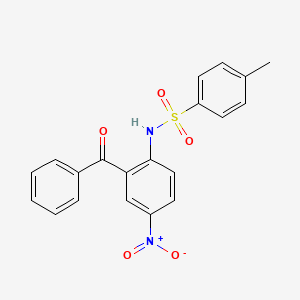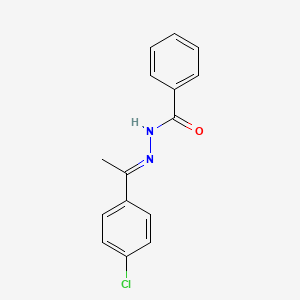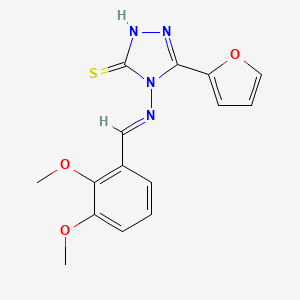
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves multi-step processes, including nitration, sulfonation, and acylation reactions The precise control over reaction parameters is crucial to achieve high yields and purity For example, the nitration of benzene derivatives can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise monitoring systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for substitution reactions). The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-(2-amino-4-benzoylphenyl)-4-methylbenzenesulfonamide, while substitution reactions can lead to various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of functional groups, such as the nitro and sulfonamide groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-nitrophenyl)acetamide
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the methylbenzenesulfonamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H16N2O5S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-14-7-10-17(11-8-14)28(26,27)21-19-12-9-16(22(24)25)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,21H,1H3 |
InChI Key |
JRLOPDUBGLDLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)

![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980094.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980100.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11980102.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980110.png)
![Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980113.png)

![(5E)-3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980136.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11980137.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)

![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)

